molecular formula C20H24N6O2 B11452106 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide

Cat. No.: B11452106
M. Wt: 380.4 g/mol
InChI Key: MNUMBFOPNLCMHE-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide is a complex organic compound that features both pyrimidine and indole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. Pyrimidine derivatives are often found in DNA and RNA, while indole derivatives are prevalent in many natural products and pharmaceuticals .

Preparation Methods

The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide typically involves the condensation of β-dicarbonyl compounds with amines. One method involves the use of microwave irradiation to facilitate the reaction between (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone, resulting in the formation of the desired compound . This method is advantageous due to its efficiency and moderate yield.

Chemical Reactions Analysis

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and indole moieties allow it to bind effectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrimidine and indole derivatives, such as:

    4,6-dimethylpyrimidine-2-amine: Known for its antimicrobial properties.

    5-methoxyindole-3-acetic acid: Studied for its role in plant growth regulation.

    N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-1H-indol-3-yl)acetamide: Investigated for its anticancer activity

Properties

Molecular Formula

C20H24N6O2

Molecular Weight

380.4 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]acetamide

InChI

InChI=1S/C20H24N6O2/c1-12-9-13(2)24-20(23-12)26-19(25-14(3)27)21-8-7-15-11-22-18-6-5-16(28-4)10-17(15)18/h5-6,9-11,22H,7-8H2,1-4H3,(H2,21,23,24,25,26,27)

InChI Key

MNUMBFOPNLCMHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)C)C

Origin of Product

United States

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